Cas no 2680874-27-3 (benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)

benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28293406
- 2680874-27-3
- benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
-
- インチ: 1S/C16H15NO4S/c18-16(21-10-11-4-2-1-3-5-11)17-12-8-13-14(9-15(12)22)20-7-6-19-13/h1-5,8-9,22H,6-7,10H2,(H,17,18)
- InChIKey: GOIQDCOHIVXPOT-UHFFFAOYSA-N
- SMILES: SC1=CC2=C(C=C1NC(=O)OCC1C=CC=CC=1)OCCO2
計算された属性
- 精确分子量: 317.07217913g/mol
- 同位素质量: 317.07217913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 375
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
- XLogP3: 2.9
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28293406-0.5g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28293406-10g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 10g |
$5221.0 | 2023-09-08 | ||
Enamine | EN300-28293406-1g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28293406-5g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28293406-0.1g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28293406-10.0g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28293406-1.0g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28293406-5.0g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28293406-0.05g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28293406-0.25g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamateに関する追加情報
Introduction to Benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (CAS No. 2680874-27-3)
Benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a compound with the chemical identifier CAS No. 2680874-27-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural complexity and unique functional groups present in this molecule make it a subject of intense interest for researchers exploring novel therapeutic agents.
The name of the compound highlights several key structural features that contribute to its chemical properties and potential biological activities. The presence of a benzyl group suggests a lipophilic moiety that can enhance membrane permeability, while the N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate moiety introduces polar and charged functionalities, which may influence solubility and interactions with biological targets. This combination of structural elements makes the compound a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of complex molecules like Benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate with greater accuracy. These tools have been instrumental in understanding its potential interactions with biological receptors and enzymes. Studies suggest that the sulfanyl group may play a crucial role in modulating the compound's bioactivity by participating in hydrogen bonding or ionic interactions with target proteins.
In the realm of drug discovery, the potential applications of Benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate are diverse. Initial research indicates that this compound may exhibit properties relevant to the treatment of neurological disorders, inflammation, and even cancer. The benzodioxin core structure is known for its pharmacological significance, particularly in modulating neurotransmitter systems. By incorporating a sulfanyl group and a carbamate moiety, researchers aim to enhance specificity and efficacy while minimizing side effects.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These techniques not only improve synthetic efficiency but also allow for the introduction of diverse functional groups with minimal racemization.
One of the most compelling aspects of Benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is its potential as a scaffold for structure-based drug design. By leveraging high-throughput screening technologies and biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, researchers can rapidly assess binding interactions between the compound and biological targets. This approach has accelerated the discovery of lead compounds in drug development pipelines.
The pharmacokinetic properties of Benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies using animal models have provided valuable insights into its pharmacokinetic profile. These studies indicate that the compound exhibits reasonable bioavailability and moderate metabolic stability, suggesting its feasibility for further clinical development.
Recent publications highlight the role of benzodioxin derivatives in modulating central nervous system (CNS) function. The sulfanyl group in Benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate may contribute to its ability to cross the blood-brain barrier (BBB), making it an attractive candidate for treating neurological disorders such as epilepsy or neurodegenerative diseases. Additionally, its carbamate moiety could serve as a site for further derivatization to enhance specific pharmacological effects.
In conclusion, Benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate represents a promising advancement in pharmaceutical chemistry with significant potential for therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an intriguing candidate for further research and development. As our understanding of molecular interactions continues to evolve through innovative technologies like computational modeling and high-throughput screening, compounds like this one are poised to play a pivotal role in shaping future treatments.
2680874-27-3 (benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate) Related Products
- 4915-97-3(ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)
- 603945-27-3(ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate)
- 1351587-24-0(2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)
- 889949-15-9(2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid)
- 1805302-66-2(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)
- 11099-34-6(COPPER METAL ALLOY-COPPER TIN)
- 2228514-42-7(2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid)
- 2229117-83-1(1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine)
- 1155571-54-2(1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde)
- 63874-28-2(2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride)




